molecular formula C20H25N3O4 B2680220 Tert-butyl (3-(3-(pyridin-2-yloxy)benzamido)propyl)carbamate CAS No. 1797017-74-3

Tert-butyl (3-(3-(pyridin-2-yloxy)benzamido)propyl)carbamate

Cat. No.: B2680220
CAS No.: 1797017-74-3
M. Wt: 371.437
InChI Key: UPJMSNBACBEBSC-UHFFFAOYSA-N
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Description

Tert-butyl (3-(3-(pyridin-2-yloxy)benzamido)propyl)carbamate is a complex organic compound with the molecular formula C20H25N3O4 and a molecular weight of 371.437 g/mol. This compound is characterized by the presence of a tert-butyl group, a pyridin-2-yloxy group, and a benzamido group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

The synthesis of tert-butyl (3-(3-(pyridin-2-yloxy)benzamido)propyl)carbamate typically involves multiple steps. One common synthetic route includes the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of coupling reagents such as EDCI and HOBt . The reaction conditions often require controlled temperatures and specific solvents to achieve high yields and purity.

Chemical Reactions Analysis

Tert-butyl (3-(3-(pyridin-2-yloxy)benzamido)propyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the pyridin-2-yloxy group can be replaced by other nucleophiles under suitable conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with the help of palladium catalysts.

Scientific Research Applications

Tert-butyl (3-(3-(pyridin-2-yloxy)benzamido)propyl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl (3-(3-(pyridin-2-yloxy)benzamido)propyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase-2 (COX-2) enzyme, reducing inflammation . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Tert-butyl (3-(3-(pyridin-2-yloxy)benzamido)propyl)carbamate can be compared with other similar compounds, such as:

    Tert-butyl (2-(pyrrolidin-3-yl)ethyl)carbamate: This compound has a similar structure but different functional groups, leading to distinct chemical and biological properties.

    Tert-butyl (2-piperidin-3-ylethyl)carbamate: Another related compound with variations in the amide and pyridine groups, affecting its reactivity and applications.

    Tert-butyl (substituted benzamido)phenylcarbamate derivatives: These derivatives exhibit anti-inflammatory activity and are used in medicinal chemistry.

Properties

IUPAC Name

tert-butyl N-[3-[(3-pyridin-2-yloxybenzoyl)amino]propyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4/c1-20(2,3)27-19(25)23-13-7-12-22-18(24)15-8-6-9-16(14-15)26-17-10-4-5-11-21-17/h4-6,8-11,14H,7,12-13H2,1-3H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJMSNBACBEBSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNC(=O)C1=CC(=CC=C1)OC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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